molecular formula C20H19N3O2S B2525659 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-26-6

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2525659
CAS RN: 536710-26-6
M. Wt: 365.45
InChI Key: PFXJDXQWWIZGIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidoindole derivatives, such as "3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one," involves complex reactions that can yield a variety of heterocyclic compounds. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can produce imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group . Similarly, the conversion of 2-ethoxycarbonyl-3-isothiocyanatopyridine through nucleophilic reactions can lead to pyrido[3,2-d]pyrimidine derivatives and tricyclic systems . Moreover, the reaction of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one with carbon disulfide and phenyl isothiocyanate can result in the formation of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidoindole derivatives is characterized by the presence of multiple fused rings, which can include pyrimidine and indole moieties. The crystal structure of related compounds, such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, has been determined using techniques like single-crystal X-ray diffraction, which provides insights into the orthorhombic system and space group of these molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrimidoindole derivatives can be explored through various reactions. For example, the three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates can lead to the synthesis of highly diversified pyrimido[1,2-a]indoles . Intramolecular cyclizations starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can yield pyrimido[4,5-b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidoindole derivatives are influenced by their molecular structure. The presence of substituents such as ethoxy and ethylthio groups can affect the compound's solubility, melting point, and reactivity. The antitumor activities of these compounds, as demonstrated by ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, suggest that they may interact with biological targets in a manner that is dependent on their chemical structure . Additionally, some thienopyrimidin-4-one-2-thiones, which share structural similarities with pyrimidoindoles, have shown analgesic and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, pyrido[3,4-b]indole, pyrido[4,3-b]indole, and pyrimido[4,5-b]indole derivatives have been prepared using similar compounds. These processes involve reactions with aromatic isothiocyanates and carbon disulphide, leading to compounds like 1-arylamino-3-ethoxycarbonyl-9-methylpyrido[3,4-b]indoles and 1-thioxopyrido[3,4-b]indole (Molina & Fresneda, 1988).

Reactivity with Indole Analogs

  • Ethyl 3-ethoxymethylene-2, 4-dioxovalerate and ethyl ethoxy-methyleneoxaloacetate, compounds related to the mentioned chemical, have shown significant reactivity with indole analogs. This includes forming trisubstituted pyrimido [1, 2-a] indoles and 9H-pyrimido-[2, 3-b] indoles, demonstrating the compound's potential in creating diverse indole derivatives (Kurihara, Tani, Imai, & Nasu, 1980).

Biological Activities

  • Some derivatives, such as substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates, have shown in vitro antibacterial activity. This highlights the potential medical applications of compounds in this chemical class (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).

Potential in Medicinal Chemistry

  • Derivatives such as 3-substituted pyrimido[5,4-b]indole-2,4-diones have been evaluated for their in vitro alpha 1 adrenoceptor affinity. Some compounds, particularly those with a (phenylpiperazinyl)alkyl side chain, were identified as potent alpha 1 adrenoceptor ligands (Russo, Romeo, Guccione, & de Blasi, 1991).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-3-25-14-11-9-13(10-12-14)23-19(24)18-17(22-20(23)26-4-2)15-7-5-6-8-16(15)21-18/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXJDXQWWIZGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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